molecular formula C21H20FNO B14369468 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide CAS No. 91892-70-5

2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide

Cat. No.: B14369468
CAS No.: 91892-70-5
M. Wt: 321.4 g/mol
InChI Key: RDMMGINKHJUQJR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a naphthyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2-(naphthalen-1-yl)propan-2-amine.

    Formation of Intermediate: The 2-fluoroaniline is first reacted with acetic anhydride to form 2-fluoroacetanilide.

    Coupling Reaction: The 2-fluoroacetanilide is then coupled with 2-(naphthalen-1-yl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group.

    Reduction: Reduction reactions can occur at the acetamide linkage.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the naphthyl group can lead to the formation of naphthoquinones.

    Reduction: Reduction of the acetamide linkage can yield the corresponding amine.

    Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: A structural isomer with the naphthyl group in a different position.

    2-(2-Fluorophenyl)-N-[2-(phenyl)propan-2-yl]acetamide: A similar compound with a phenyl group instead of a naphthyl group.

Uniqueness

2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is unique due to the presence of both a fluorophenyl and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

91892-70-5

Molecular Formula

C21H20FNO

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide

InChI

InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24)

InChI Key

RDMMGINKHJUQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F

Origin of Product

United States

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